Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is systematically named according to IUPAC guidelines as follows:
- The parent heterocycle is a pyrimidine ring (six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).
- Substituents include a hydroxyl group (-OH) at position 2, a trifluoromethyl group (-CF₃) at position 4, and a methyl ester (-COOCH₃) at position 5.
This nomenclature aligns with entries in PubChem (CID 46736365) and ChemicalBook (CB61566183), which confirm the systematic identity. The compound is often encountered as a hydrate, reflected in its molecular formula (C₇H₇F₃N₂O₄).
Molecular Formula and Weight Analysis
The molecular formula and weight vary slightly depending on hydration state:
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Anhydrous | C₇H₅F₃N₂O₃ | 222.12 |
| Hydrate | C₇H₇F₃N₂O₄ | 240.14 |
The hydrate form is more commonly documented in commercial and research contexts. Mass spectrometry data from PubChem and ChemSpider corroborate the molecular weight of 240.14 g/mol for the hydrated species.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are limited, structural analogs provide insights:
- Related pyrimidine derivatives : X-ray studies of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate reveal a planar pyrimidine ring with substituents adopting equatorial orientations to minimize steric strain.
- Hydrogen bonding : The hydroxyl group at position 2 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, as observed in similar hydroxypyrimidines.
Comparative analysis suggests that the methyl ester variant would exhibit analogous planar geometry, with trifluoromethyl groups inducing electron-withdrawing effects that stabilize the ring system.
Tautomeric Behavior of Hydroxypyrimidine Systems
The 2-hydroxypyrimidine moiety exhibits tautomerism between keto (lactam) and enol (lactim) forms:
Computational studies on 4(3H)-pyrimidinones demonstrate that electron-withdrawing groups (e.g., -CF₃) at position 4 shift the equilibrium toward the keto form by enhancing resonance stabilization. For this compound, the keto form predominates in polar media, as evidenced by infrared (IR) spectra showing strong C=O stretches (~1700 cm⁻¹).
Comparative Analysis with Related Trifluoromethylpyrimidine Derivatives
Key structural and electronic differences among analogs are summarized below:
Electronic Effects :
- The trifluoromethyl group at position 4 exerts strong electron-withdrawing effects, reducing electron density at adjacent positions and enhancing electrophilic reactivity.
- Methyl ester groups at position 5 moderate polarity compared to free carboxylic acids, improving membrane permeability in drug design applications.
Synthetic Utility :
- Methyl esters are preferred intermediates due to their stability under basic conditions, whereas ethyl esters offer slower hydrolysis kinetics.
Properties
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-5(13)3-2-11-6(14)12-4(3)7(8,9)10/h2H,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKVJJFKYULAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653375 | |
| Record name | Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886212-78-8 | |
| Record name | Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, also known as methyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity. The primary targets of this compound are likely to be involved in neuroprotection and anti-inflammatory pathways. .
Mode of Action
It is suggested that the compound may interact with its targets to inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway. This interaction could lead to promising neuroprotective and anti-inflammatory properties.
Biochemical Pathways
The compound is suggested to affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. These pathways play crucial roles in cell survival, inflammation, and immune responses. By inhibiting these pathways, the compound could potentially exert neuroprotective and anti-inflammatory effects.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 886212-78-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. Its molecular formula is , with a molar mass of approximately 222.12 g/mol. The compound exhibits a melting point of 208-210 °C, indicating good thermal stability under standard laboratory conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through lipid membranes and interaction with proteins involved in various biochemical pathways. This interaction can modulate signaling cascades, potentially leading to therapeutic effects in various diseases .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated the ability of pyrimidine derivatives to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .
Anticancer Activity
This compound has been explored for its anticancer potential. It is believed to act by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, structure-activity relationship (SAR) studies have shown that modifications at the pyrimidine core can enhance potency against specific cancer cell lines .
Research Findings and Case Studies
Recent studies have highlighted the biological efficacy of this compound:
Scientific Research Applications
Pharmaceutical Development
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of several pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and stability, making it valuable in drug formulation.
Key Uses:
- Antiviral Agents: The compound is utilized in developing antiviral drugs that target specific viral mechanisms.
- Anti-inflammatory Drugs: It plays a role in synthesizing compounds that exhibit anti-inflammatory properties.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel antiviral agent derived from this compound, demonstrating enhanced efficacy against influenza viruses compared to existing treatments .
Agricultural Chemistry
In agriculture, this compound is employed in formulating agrochemicals, particularly herbicides and fungicides. Its effectiveness against a broad spectrum of pests while maintaining environmental safety makes it a preferred choice.
Key Uses:
- Herbicides: Effective against various weed species, providing targeted control without harming crops.
- Fungicides: Used to protect crops from fungal infections, thus improving yield and quality.
Data Table: Agrochemical Applications
| Application Type | Compound Role | Target Organism | Efficacy |
|---|---|---|---|
| Herbicide | Active ingredient | Broadleaf weeds | High |
| Fungicide | Protective agent | Fungal pathogens | Moderate |
Material Science
This compound is explored for its potential in creating advanced materials. Its chemical properties contribute to the development of polymers and coatings with enhanced durability and resistance.
Key Uses:
- Polymer Synthesis: Incorporated into polymer matrices to improve thermal stability and mechanical properties.
- Coatings: Used in protective coatings that require chemical resistance.
Case Study:
Research conducted on polymer composites incorporating this compound showed significant improvements in thermal stability and mechanical strength, making them suitable for high-performance applications .
Biochemical Research
This compound is instrumental in biochemical research, particularly in studying enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological systems and developing targeted therapies.
Key Uses:
- Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
- Metabolic Pathway Analysis: Utilized as a tracer in metabolic studies to understand cellular processes.
Data Table: Biochemical Applications
| Research Area | Compound Role | Focus |
|---|---|---|
| Enzyme Studies | Inhibitor | Enzyme X |
| Metabolic Pathways | Tracer | Pathway Y |
Comparison with Similar Compounds
Key Properties :
- CAS Number: 448242-52-2 (closest analog with amino group at C2) .
- Molecular Formula : C₈H₅F₃N₂O₃ (based on ethyl ester analog in ).
- Molecular Weight : ~236.15 g/mol (calculated for methyl ester variant).
The compound is typically synthesized via nucleophilic displacement reactions or cyclocondensation methods, as seen in related pyrimidine carboxylates .
Comparison with Similar Compounds
Structural Variations in Pyrimidine Carboxylates
Pyrimidine-5-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrimidine Carboxylates
Hydroxyl vs. Amino Groups at C2
- Hydroxyl (2-OH): Enhances hydrogen-bonding capacity, making it suitable for targeting enzymes like kinases or proteases. However, it may reduce metabolic stability compared to amino or chloro substituents .
- Amino (2-NH₂): Increases nucleophilicity, enabling conjugation with carboxylic acids or aldehydes. Used in libraries for high-throughput screening .
Trifluoromethyl at C4
The CF₃ group is a critical pharmacophore, improving membrane permeability and resistance to oxidative metabolism. This substituent is a common feature in antiviral and anticancer agents .
Ester Group Variations
- Methyl Ester (5-COOCH₃) : Offers moderate lipophilicity, ideal for in vitro assays.
- Ethyl Ester (5-COOCH₂CH₃) : Increased lipophilicity enhances blood-brain barrier penetration, relevant for CNS-targeting drugs .
Preparation Methods
Method A: Multi-step Synthesis via Urea and 3-Oxoalkanoates
Based on patent literature, a prominent route involves reacting a 3-oxoalkanoate with urea and an orthoester under controlled conditions:
This process yields the hydroxy pyrimidine carboxylate with trifluoromethyl substitution at position 4.
Method B: Direct Condensation of Ethyl Trifluoroacetoacetate
A more streamlined approach involves the condensation of ethyl trifluoroacetoacetate with urea and aldehydes:
- Reagents : Ethyl trifluoroacetoacetate, urea, formaldehyde or other aldehydes.
- Conditions : Acid catalysis, reflux at 120°C.
- Outcome : Formation of the pyrimidine ring with the trifluoromethyl group, followed by hydrolysis and esterification steps.
This route is advantageous for industrial scale-up due to fewer steps and milder conditions.
Method C: One-Pot Synthesis
Recent advances have demonstrated the feasibility of one-pot reactions where all reactants—urea, trifluoroacetoacetate, and orthoesters—are combined under optimized conditions:
- Reagents : Urea, ethyl trifluoroacetoacetate, R2C(OR)3 (orthoester).
- Conditions : Reflux in ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid.
- Advantages : Reduced reaction time and simplified purification.
Conversion to the Final Compound
Hydrolysis of Ester Group
The ethyl ester at position 5 can be hydrolyzed to the corresponding acid or further transformed:
| Hydrolysis Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Acidic | Concentrated HCl or H₂SO₄ | Reflux in ethanol | Quantitative yield |
| Basic | NaOH or KOH | Reflux in ethanol/water | Often more controlled |
Chlorination to Form Chloride Intermediate
The hydroxyl group at position 2 can be converted to a chloro group using phosphorus oxychloride (POCl₃):
- Reagents : POCl₃, catalytic DMF.
- Conditions : Reflux at 100–120°C.
- Outcome : Formation of ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which serves as a versatile intermediate for further modifications.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step Urea/3-oxoalkanoate | 3-oxoalkanoate, urea, orthoester | Condensation, cyclization | Reflux, acid catalysis | High yield, versatile | Longer process, multiple isolations |
| Ethyl trifluoroacetoacetate Route | Ethyl trifluoroacetoacetate, urea, aldehyde | Condensation, cyclization | Reflux, acid catalysis | Fewer steps, scalable | Requires control of side reactions |
| One-pot Synthesis | All reactants combined | Simultaneous condensation and cyclization | Reflux, acid catalyst | Efficient, less purification | Optimization needed for large scale |
Research Findings and Optimization
- Chlorination with POCl₃ is identified as the most efficient method for converting the hydroxyl group to a reactive chloride, facilitating subsequent substitution reactions.
- Hydrolysis of ester groups proceeds quantitatively under basic conditions, making it suitable for large-scale synthesis.
- The presence of the trifluoromethyl group enhances the compound's metabolic stability but limits direct modifications, emphasizing the importance of initial substitution steps.
Q & A
Q. What are the common synthetic routes for Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, trifluoromethyl-substituted pyrimidine derivatives can be prepared by reacting β-keto esters with urea or thiourea derivatives under acidic conditions. A key step involves esterification or hydrolysis to introduce the carboxylate group. In analogous syntheses, LiOH-mediated hydrolysis of methyl esters (e.g., in THF/water at 40°C) is used to yield carboxylic acid derivatives, which can be re-esterified to target compounds . Characterization often involves NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and HPLC to confirm purity (>95%) and structural integrity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : <sup>19</sup>F NMR is critical for confirming the trifluoromethyl group (δ ~ -60 to -70 ppm). <sup>1</sup>H NMR reveals the hydroxyl proton (broad singlet near δ 10-12 ppm) and methyl ester protons (triplet near δ 3.8-4.0 ppm) .
- X-ray crystallography : Tools like SHELX and ORTEP-3 are used for structure determination. SHELXL refines small-molecule structures by least-squares methods, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .
Q. What are the key intermediates in its synthesis?
Ethyl or methyl esters of pyrimidine carboxylates (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) are common precursors. Chlorinated intermediates, such as 4-chloro-2-(trifluoromethyl)pyrimidine derivatives, are also critical for introducing substituents via nucleophilic substitution .
Advanced Research Questions
Q. How can computational methods optimize the compound’s reactivity for drug design?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock) evaluates binding affinity to targets like dihydrofolate reductase (DHFR). For instance, methyl pyrimidine carboxylate derivatives have been designed as DHFR inhibitors by aligning the trifluoromethyl group with hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported spectroscopic data?
Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol equilibria) or impurities. Cross-validation using high-resolution mass spectrometry (HRMS) and variable-temperature NMR can clarify structural assignments. For example, dynamic NMR experiments at low temperatures (~-40°C) stabilize tautomers for unambiguous identification .
Q. How is the compound utilized in structure-activity relationship (SAR) studies?
- Derivatization : The hydroxyl group at position 2 can be acylated or alkylated to modify solubility and bioavailability.
- Biological assays : Derivatives are tested for enzyme inhibition (e.g., IC50 against DHFR) or cytotoxicity. For example, replacing the methyl ester with a carboxylic acid improves water solubility but may reduce membrane permeability .
Q. What crystallographic challenges arise during refinement?
The trifluoromethyl group’s high thermal motion complicates electron density maps. SHELXL’s restraints (e.g., AFIX 137 for CF3) and TWIN commands for twinned crystals improve refinement accuracy. Disorder in the ester moiety is resolved using PART instructions to split occupancy .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
Table 2: Crystallographic Parameters for Refinement
| Software | Function | Application Example |
|---|---|---|
| SHELXL | Least-squares refinement | Restraints for CF3 groups |
| ORTEP-III | Thermal ellipsoid visualization | Plotting disorder in ester moieties |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
